molecular formula C7H13FN2O4S B13272776 Ethyl 4-(fluorosulfonyl)piperazine-1-carboxylate

Ethyl 4-(fluorosulfonyl)piperazine-1-carboxylate

Cat. No.: B13272776
M. Wt: 240.26 g/mol
InChI Key: TUKDRCFQYLEQCJ-UHFFFAOYSA-N
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Description

Ethyl 4-(fluorosulfonyl)piperazine-1-carboxylate (CAS 1955507-22-8) is a high-value building block in medicinal chemistry and pharmaceutical research. Its molecular formula is C7H13FN2O4S, with a molecular weight of 240.25 . This compound features a unique dual-functional structure, combining a fluorosulfonyl group, which is a highly reactive leaving group suitable for Suzuki-Miyaura cross-coupling reactions, with an ethyl piperazine carboxylate moiety that serves as a protected secondary amine . This makes it an versatile intermediate for constructing complex molecules, particularly in the synthesis of potential drug candidates where the piperazine scaffold is prevalent. The fluorosulfonyl group allows for efficient introduction of the piperazine ring system into larger molecular architectures, enabling researchers to explore structure-activity relationships. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Proper handling procedures should be followed, and it is recommended that the compound be stored and transported under cold-chain conditions to maintain stability .

Properties

Molecular Formula

C7H13FN2O4S

Molecular Weight

240.26 g/mol

IUPAC Name

ethyl 4-fluorosulfonylpiperazine-1-carboxylate

InChI

InChI=1S/C7H13FN2O4S/c1-2-14-7(11)9-3-5-10(6-4-9)15(8,12)13/h2-6H2,1H3

InChI Key

TUKDRCFQYLEQCJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)F

Origin of Product

United States

Preparation Methods

Preparation of Piperazine Intermediates

The foundational step involves synthesizing piperazine derivatives, which serve as precursors for subsequent functionalization. Several methods are documented:

Formation of Dehydropiperazine Intermediates

The key intermediate, 3,4-dehydropiperazine-2-one , is synthesized via condensation reactions:

  • Reaction of Esters with Ethylenediamine in the Presence of Acid Catalysts:
    An ester of formula $$ R^1 $$-CO-OR (where R^1 is methyl, ethyl, etc.) reacts with ethylenediamine in an inert solvent (e.g., ethanol, toluene) under reflux conditions, facilitated by acids such as acetic acid or mineral acids (HCl, H2SO4). This yields the dehydro-piperazine-2-one derivative.

  • Reaction Conditions:

    • Solvent: Ethanol, toluene, or benzene
    • Temperature: 60–120°C
    • Acid Catalyst: Acetic acid (preferred), or mineral acids in molar ratios of 0.1–10 mol per mol of ethylenediamine (,).

Reduction to Piperazine Derivatives

  • Reduction of Dehydropiperazine-2-one:
    The dehydro-piperazine-2-one derivatives are reduced using hydride donors such as lithium aluminum hydride (LiAlH4) , sodium borohydride (NaBH4) , or borane (B2H6) .
    • Conditions:
      • Solvent: Tetrahydrofuran (THF) or diethyl ether
      • Temperature: 0–55°C
      • Duration: 3–4 hours
    • Outcome: Formation of ethyl 4-(fluorosulfonyl)piperazine-1-carboxylate with high yield and purity.

Introduction of the Fluorosulfonyl Group

Reaction with Fluorosulfonyl Isocyanate

The key step involves attaching the fluorosulfonyl group to the piperazine ring:

  • Reaction of Piperazine Derivative with Fluorosulfonyl Isocyanate:
    The process involves treating the piperazine core with fluorosulfonyl isocyanate (FSI) , which reacts selectively with nucleophilic nitrogen atoms on the piperazine ring, forming the fluorosulfonyl-functionalized product.

  • Reaction Conditions:

    • Solvent: Anhydrous solvents such as dichloromethane or toluene
    • Temperature: Ambient to 50°C
    • Time: 2–6 hours
    • Atmosphere: Inert (nitrogen or argon) to prevent moisture interference

Purification and Characterization

Post-reaction, the product is purified via column chromatography or recrystallization. Characterization involves NMR, IR, and mass spectrometry to confirm the incorporation of the fluorosulfonyl group and the integrity of the piperazine ring.

Data Summary and Comparative Table

Step Reaction Components Conditions Purpose References
1 Ethylenediamine + Ester of formula $$ R^1 $$-CO-OR Reflux in ethanol/toluene, acid catalyst Formation of dehydro-piperazine-2-one ,,
2 Dehydro-piperazine-2-one + Hydride reagent 0–55°C, THF solvent Reduction to piperazine derivative ,
3 Piperazine derivative + Fluorosulfonyl isocyanate Ambient to 50°C, inert atmosphere Introduction of fluorosulfonyl group ,

Research Findings and Supporting Data

  • Yield and Purity:
    The reaction sequence yields ethereal 4-(fluorosulfonyl)piperazine-1-carboxylate with yields typically exceeding 70%, depending on reaction optimization (,).

  • Reaction Efficiency:
    The use of fluorosulfonyl isocyanate in the final step is highly selective, minimizing side reactions, and providing a straightforward route to the target compound.

  • Structural Confirmation: Crystallographic studies reveal the fluorosulfonyl group attaches predominantly to the nitrogen atom on the piperazine ring, confirmed by IR (characteristic S=O and N–F stretches) and NMR data.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(fluorosulfonyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or acetonitrile at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or peracids are used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

    Substitution Reactions: Products include various substituted piperazine derivatives.

    Oxidation Reactions: Products include sulfonic acid derivatives.

    Reduction Reactions: Products include sulfinate derivatives.

Scientific Research Applications

Ethyl 4-(fluorosulfonyl)piperazine-1-carboxylate is a chemical compound with a piperazine ring substituted with a fluorosulfonyl group and an ethyl ester. It has a molecular formula of C7H13FN2O4SC_7H_{13}FN_2O_4S. The compound's structure includes a piperazine core, a six-membered ring containing two nitrogen atoms, and a carboxylate group, which enhances its solubility in polar solvents. this compound is of interest because of its potential applications in medicinal chemistry and its unique reactivity profile.

Potential Applications

This compound has potential applications in several fields:

  • Pharmaceutical Development Due to its structural features.
  • Synthetic organic chemistry These reactions highlight the versatility of this compound.

This compound shares structural similarities with other compounds, particularly those containing piperazine rings and sulfonamide functionalities. The fluorinated sulfonamide group potentially enhances its reactivity and biological activity relative to similar compounds.

Comparable Compounds

Compound NameStructure FeaturesUnique Aspects
Ethyl 4-(phenylsulfonyl)piperazine-1-carboxylatePiperazine ring with phenylsulfonyl groupExhibits distinct electronic properties due to phenol substitution
Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylateContains hydrazine moietyNotable for its antibacterial activity against various microorganisms
Ethyl 4-(methylsulfonyl)piperazine-1-carboxylateMethylsulfonyl substitutionDifferent reactivity profile compared to fluorosulfonic derivatives

Piperazine-Containing Drugs

Piperazine is a structural motif found in many pharmaceuticals . Examples of piperazine-containing drugs include :

  • A second-generation orally available thrombopoietin (TPO) receptor agonist approved by the FDA to treat thrombocytopenia in patients affected by chronic liver disease and scheduled to undergo an invasive procedure .
  • A drug combination (called NEPA), administered with dexamethasone, which has proven effective in chemotherapy-induced nausea and vomiting .

Research on Piperazine Derivatives

Mechanism of Action

The mechanism of action of Ethyl 4-(fluorosulfonyl)piperazine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The fluorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function. This interaction can affect various biochemical pathways, making the compound useful in studying cellular processes and developing therapeutic agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Piperazine derivatives vary widely based on substituents at the 1- and 4-positions. Below is a comparative analysis of Ethyl 4-(fluorosulfonyl)piperazine-1-carboxylate with structurally analogous compounds:

Compound Substituents Molecular Weight (g/mol) Key Properties/Applications Reference
This compound -SO₂F (4-position), -COOEt (1-position) 240.25 High reactivity due to -SO₂F; potential as a synthetic intermediate.
Ethyl 4-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]piperazine-1-carboxylate -SO₂-(2-methoxy-4,5-dimethylphenyl) (4-position), -COOEt (1-position) 398.44 (estimated) Bulky aromatic sulfonyl group; possible use in enzyme inhibition or coordination chemistry.
Ethyl 4-(3-(1H-indol-3-yl)propyl)piperazine-1-carboxylate -CH₂CH₂CH₂-(indole) (4-position), -COOEt (1-position) 343.43 (estimated) Indole moiety may confer CNS activity; synthesized via hydroformylation/Fischer indolization.
Ethyl 4-[5-(2-fluorobenzamido)-1-phenyl-1H-pyrazole-4-carbonyl]piperazine-1-carboxylate -CO-(pyrazole-benzamido) (4-position), -COOEt (1-position) 521.53 (estimated) Heterocyclic substituents; potential antimicrobial or kinase inhibitory activity.
Ethyl 4-(4-amino-2-fluorophenyl)piperazine-1-carboxylate -NH₂-(4-fluoroaryl) (4-position), -COOEt (1-position) 281.30 (estimated) Aromatic amino group; used to synthesize arylmethylenamino derivatives.

Physicochemical Properties

  • Solubility: The fluorosulfonyl group may improve aqueous solubility compared to non-polar substituents (e.g., alkyl chains in ).
  • Stability : Sulfonyl fluorides are generally moisture-sensitive, requiring anhydrous handling, whereas sulfonamides (e.g., ) are more stable .

Biological Activity

Ethyl 4-(fluorosulfonyl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity associated with this compound, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a piperazine ring, a carboxylate group, and a fluorosulfonyl moiety. Its chemical formula is C8H10FNO4SC_8H_{10}FNO_4S, with a molecular weight of approximately 239.24 g/mol. The fluorosulfonyl group enhances the compound's reactivity, making it a potential candidate for various biological applications.

The biological activity of this compound can be attributed to its interaction with various biological targets. Studies suggest that compounds containing piperazine rings often exhibit diverse pharmacological effects, including:

  • Antimicrobial Activity : Piperazine derivatives have been noted for their antibacterial properties against a range of microorganisms. This compound may exhibit similar effects due to its structural characteristics .
  • Cytotoxic Effects : Research indicates that piperazine-based compounds can induce cytotoxicity in cancer cell lines, potentially through the modulation of signaling pathways involved in cell proliferation and apoptosis .

Biological Activity Data

A summary of relevant studies on the biological activity of this compound is presented in the table below:

Study ReferenceBiological ActivityFindings
NK(1) Receptor AntagonismIdentified as a potent antagonist with favorable pharmacokinetic properties.
Anticancer ActivityExhibited significant cytotoxic effects in various cancer cell lines.
Antimicrobial PropertiesDemonstrated efficacy against several bacterial strains.
Inflammation ModulationInfluenced the synthesis of pro-inflammatory mediators in macrophages.

Case Study 1: NK(1) Receptor Antagonism

In one study, this compound was evaluated for its affinity toward the NK(1) receptor, which is implicated in pain and anxiety pathways. The compound showed high selectivity and potency, suggesting its potential as a therapeutic agent for conditions such as depression and anxiety disorders .

Case Study 2: Cytotoxicity in Cancer Cells

Another investigation focused on the cytotoxic effects of this compound on various cancer cell lines. Results indicated that it effectively inhibited cell growth and induced apoptosis through caspase activation pathways, highlighting its potential as an anticancer agent .

Case Study 3: Antimicrobial Efficacy

A study assessing the antimicrobial properties revealed that this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, supporting its use in developing new antibiotics .

Q & A

Q. What are the common synthetic routes for Ethyl 4-(fluorosulfonyl)piperazine-1-carboxylate?

Synthesis typically involves nucleophilic substitution or coupling reactions. For example, fluorosulfonyl groups can be introduced via reaction of piperazine derivatives with fluorosulfonyl chloride under anhydrous conditions. A general method includes dissolving the piperazine precursor in dichloromethane (DCM), adding a base like N,N-diisopropylethylamine to deprotonate the amine, followed by slow addition of fluorosulfonyl chloride at 0°C. The mixture is stirred overnight, purified via flash chromatography, and crystallized . Optimization of stoichiometry and reaction time is critical to minimize hydrolysis of the fluorosulfonyl group.

Q. How is the compound characterized structurally in academic research?

X-ray crystallography is the gold standard for unambiguous structural confirmation. For instance, single-crystal studies reveal key conformational details, such as chair/boat configurations of piperazine rings and dihedral angles between aromatic groups (e.g., 74.14° in related structures) . Complementary techniques include ¹H/¹³C NMR to confirm substituent connectivity (e.g., carbonyl resonances at ~165 ppm and fluorosulfonyl signals near 140 ppm in ¹⁹F NMR) , and high-resolution mass spectrometry (HRMS) for molecular ion verification.

Q. What are the stability considerations for this compound under varying experimental conditions?

The fluorosulfonyl group is moisture-sensitive, requiring storage in anhydrous solvents (e.g., DCM) at –20°C. Thermal stability tests via differential scanning calorimetry (DSC) show decomposition above 150°C. Incompatibility with oxidizers (e.g., peroxides) necessitates inert atmospheres during reactions. Stability in aqueous buffers (pH 4–9) should be monitored via HPLC to detect hydrolysis byproducts .

Advanced Research Questions

Q. How can reaction yields be optimized while minimizing byproducts in its synthesis?

Byproduct formation (e.g., sulfonate esters or dimerization) can be mitigated using low-temperature (–20°C) reactions and slow reagent addition. Catalytic methods, such as nickel-catalyzed cross-couplings (e.g., NiBr₂·3H₂O with pyrrolidine additives), improve regioselectivity and reduce side reactions. Post-reaction purification via gradient flash chromatography (e.g., 0–30% ethyl acetate/hexane) isolates the target compound with >95% purity . Monitoring by thin-layer chromatography (TLC) at intermediate steps ensures reaction progression.

Q. How can contradictions in reported reactivity data be resolved?

Discrepancies in catalytic efficiency (e.g., Pd vs. Ni catalysts) require systematic kinetic studies. For example, time-resolved ¹⁹F NMR can track fluorosulfonyl group reactivity under varying catalysts. Comparative studies using density functional theory (DFT) calculations (e.g., Gaussian 09 at B3LYP/6-31G* level) model transition states to rationalize divergent pathways . Collaborative validation across multiple labs is critical to confirm reproducibility.

Q. What computational methods are used to predict its reactivity in drug design?

Molecular docking (AutoDock Vina) and molecular dynamics simulations (AMBER) evaluate interactions with biological targets like kinases. Pharmacophore modeling identifies critical hydrogen-bonding motifs (e.g., fluorosulfonyl as a hydrogen-bond acceptor). DFT calculations assess electrophilicity of the sulfonyl group, guiding derivatization strategies .

Q. How can researchers design experiments to assess its biological activity?

In vitro assays include enzyme inhibition studies (e.g., kinase assays using ADP-Glo™) and cytotoxicity profiling (MTT assays on cancer cell lines). For in vivo PET imaging probes, radiolabeling with ¹⁸F (via nucleophilic substitution) enables biodistribution studies in rodent models . Dose-response curves and IC₅₀ calculations are analyzed using GraphPad Prism.

Q. What strategies are employed to analyze crystal packing and intermolecular interactions?

Hirshfeld surface analysis (CrystalExplorer) quantifies interactions like C–H···O hydrogen bonds and π-π stacking. Thermal ellipsoid plots (ORTEP) visualize conformational flexibility. Powder XRD confirms bulk crystallinity, while DSC detects polymorphic transitions .

Q. Which solvents and conditions are optimal for its large-scale synthesis?

Non-polar solvents (e.g., DCM or THF) minimize side reactions. Microwave-assisted synthesis (100–120°C, 150 W) reduces reaction times. For scale-up, continuous flow reactors improve mixing and heat transfer. Safety protocols include explosion-proof equipment and real-time gas monitoring due to potential CO release .

Q. What methods enable regioselective functionalization of the piperazine ring?

Iridium-catalyzed asymmetric amination (e.g., [Ir(cod)Cl]₂ with chiral phosphine ligands) achieves enantioselective C–N bond formation. Protecting group strategies (e.g., tert-butoxycarbonyl (Boc)) direct functionalization to specific nitrogen sites. Kinetic isotopic effect (KIE) studies identify rate-determining steps for selectivity control .

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